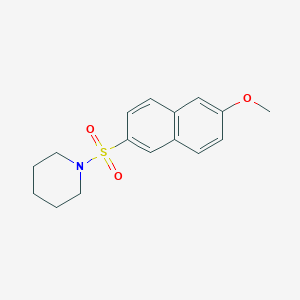

1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine

Description

Propriétés

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-20-15-7-5-14-12-16(8-6-13(14)11-15)21(18,19)17-9-3-2-4-10-17/h5-8,11-12H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSHIKPVWFAPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of the compound “1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine” is the Enoyl-acyl carrier protein reductase enzyme. This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial agents.

Mode of Action

It’s suggested that the compound interacts with its target, the enoyl-acyl carrier protein reductase enzyme, leading to inhibition of bacterial fatty acid biosynthesis. This interaction and the resulting changes could potentially disrupt the growth and survival of bacteria.

Biochemical Pathways

The compound affects the bacterial fatty acid biosynthesis pathway by inhibiting the Enoyl-acyl carrier protein reductase enzyme. This enzyme is crucial for the final step of bacterial fatty acid biosynthesis. By inhibiting this enzyme, the compound disrupts this essential pathway, potentially leading to the death of the bacteria.

Activité Biologique

1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a piperidine ring and a methoxynaphthalene moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its distinct biological activities, particularly in anticancer and antimicrobial contexts.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it induces apoptosis in various cancer cell lines by disrupting cell cycle progression.

Mechanism of Action:

- Cell Cycle Arrest: The compound has been observed to induce S-phase arrest in cancer cells, as evidenced by flow cytometry analysis.

- Apoptosis Induction: Treatment with this compound leads to increased apoptosis rates, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways .

Case Study:

A study investigating the effects of this compound on HepG2 liver cancer cells demonstrated an increase in apoptosis from 8.9% (control) to 57.51% at higher concentrations. The compound also upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2, confirming its role in promoting cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has shown potential against various bacterial strains, suggesting its application in developing new antibiotics or antimicrobial agents.

Research Findings:

Studies have indicated that compounds similar to this compound possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections caused by resistant bacteria.

Comparative Analysis

To better understand the efficacy of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Sulfonamide | High | Moderate |

| IMB-1406 | N/A | Very High | Low |

| Sunitinib | Tyrosine Kinase Inhibitor | High | Low |

This table illustrates that while this compound has notable anticancer effects, it may not be as potent as some other compounds but offers potential in antimicrobial applications.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- Structure-Activity Relationship (SAR) Studies: To optimize the compound's efficacy and selectivity.

- In Vivo Studies: To assess the pharmacokinetics and therapeutic potential in animal models.

- Mechanistic Studies: To explore the specific pathways affected by this compound in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine is highlighted through comparisons with related compounds (Table 1). Key differentiating factors include substituent groups, electronic effects, and biological relevance.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Comparison Points:

In contrast, the nitro group in 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine increases electrophilicity, favoring reactions with nucleophiles .

Hydrogen-Bonding Capacity: The sulfonyl and NH groups in the target compound enable strong hydrogen-bonding interactions, critical for enzyme inhibition. By comparison, 1-(6-Methoxynaphthalen-2-yl)ethanol and ethanone lack these groups, rendering them less bioactive .

Structural Flexibility: Compounds like 3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one exhibit conformational rigidity (40.5° dihedral angle), which may restrict binding to flexible active sites.

Synthetic Utility :

- The target compound is synthesized via hydrazide intermediates, a method also employed for semicarbazide/thiosemicarbazide derivatives . Analogous compounds, such as 1-(1-phenylcyclohexyl)piperidine (PCP), utilize alkylation or Grignard reactions, highlighting divergent synthetic pathways .

Pharmacological Relevance: While USP-related compounds (e.g., 1-(6-Methoxynaphthalen-2-yl)ethanol) are pharmacologically inert impurities, the sulfonylpiperidine motif is associated with bioactivity in analogs like N-[1'-[(2R)-6-cyano...]methanesulfonamide, which targets specific receptors .

Research Findings and Data

- SHELX Refinement : Structural data for analogs (e.g., dihedral angles, hydrogen bonds) were validated using SHELXL, ensuring precision in crystallographic analysis .

- Thermodynamic Stability : The sulfonyl group in the target compound likely increases thermal stability compared to ester or ketone-containing analogs, as inferred from HRMS data (relative error: 2.6 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.